molecular formula C9H7ClO3 B1354583 3-(2-Chlorophenyl)-3-oxopropanoic acid CAS No. 76103-96-3

3-(2-Chlorophenyl)-3-oxopropanoic acid

Cat. No. B1354583
CAS RN: 76103-96-3
M. Wt: 198.6 g/mol
InChI Key: WQIJVLLYFOYDCL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, efficiently react with various terminal alkynes to form (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction uses catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, and is performed in N, N-dimethylformamide at room temperature, producing reasonable yields (Kobayashi et al., 2008).

Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors

  • Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, have been synthesized and demonstrated significant anti-tumor activities. These complexes exhibit inhibitory actions on human colorectal carcinoma cells, suggesting potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Antimicrobial Activity

  • Compounds derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, structurally related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, have been explored for their antimicrobial activities. These include chlorination, bromination, and condensation reactions, yielding novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones with potential antimicrobial properties (Hassanin et al., 2012).

Environmental Applications

  • 3-Chlorophenol, structurally related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, has been studied for removal from aqueous media using hydrophobic deep eutectic solvents. This research is crucial due to the environmental and health risks associated with chlorophenols, highlighting the importance of efficient removal techniques from water sources (Adeyemi et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2-chlorophenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIJVLLYFOYDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504148
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-3-oxopropanoic acid

CAS RN

76103-96-3
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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